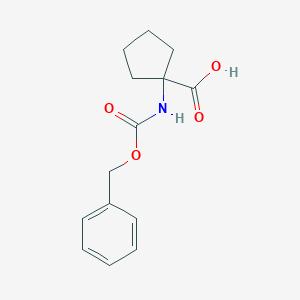
Cbz-Cicloleucina
Descripción general
Descripción
Cbz-Cycloleucine is an amino acid derivative with a cyclic structure and a carboxybenzyloxy group. It is an important intermediate in the synthesis of several biologically active compounds, and has recently been studied for its potential applications in scientific research and lab experiments.
Aplicaciones Científicas De Investigación
Ozono de los productos farmacéuticos
Cbz-Cicloleucina, como otros productos farmacéuticos, puede eliminarse de las aguas residuales mediante métodos de tratamiento de oxidación avanzada como la ozonización . En un estudio, se encontró que el 74% de la concentración original de un compuesto similar, Carbamazepina (CBZ), se transformó en un producto a través de la ozonización .
Análisis de producto de transformación
Los productos de transformación de this compound y compuestos similares después de la ozonización se pueden analizar utilizando cromatografía líquida acoplada a espectrometría de masas de trampa de iones y espectrometría de masas de alta resolución, así como resonancia magnética nuclear (RMN) . Esto ayuda a comprender los mecanismos de reacción y la determinación del producto .
Evaluación de la toxicidad
La toxicidad de this compound y sus productos de transformación se puede evaluar utilizando ciertas cepas de bacterias como Pseudomonas sp. cepa KSH-1 . Esto ayuda a evaluar el impacto ambiental de estos compuestos .
Biodegradación
Ciertos microorganismos son capaces de degradar this compound y sus productos de transformación . Esto puede ser útil en el tratamiento de aguas residuales que contienen estos compuestos .
Inhibición de la metilación
This compound se ha utilizado ampliamente como un inhibidor de la metilación, especialmente centrándose en la metilación m6A en animales . Esto puede ser útil en estudios genéticos y epigenéticos
Mecanismo De Acción
Target of Action
Cbz-Cycloleucine, a combination of Carbamazepine (CBZ) and Cycloleucine, targets multiple components within the body. CBZ primarily targets voltage-gated sodium channels, stabilizing hyperexcited neurons and suppressing the propagation of excitatory impulses . Cycloleucine, on the other hand, is a specific and reversible inhibitor of nucleic acid methylation . It also targets the Glutamate receptor ionotropic, NMDA 1 in humans .
Mode of Action
CBZ inhibits the activity of voltage-gated sodium channels, thereby stabilizing hyperexcited neurons and suppressing the propagation of excitatory impulses . It also inhibits the presynaptic reuptake of adenosine, enhancing the presynaptic inhibitory modulation of excitatory neurotransmitters . Cycloleucine acts as a specific and reversible inhibitor of nucleic acid methylation, which is widely used in biochemical experiments .
Biochemical Pathways
The biochemical pathways affected by Cbz-Cycloleucine are complex. CBZ is metabolized by multiple CYP enzymes to its epoxide and hydroxides . Cycloleucine, being a non-metabolizable amino acid formed by the cyclization of leucine, affects the methylation of nucleic acids . The exact biochemical pathways and their downstream effects are still under investigation.
Pharmacokinetics
The pharmacokinetics of CBZ exhibit nonlinearity, attributed to its nonlinear metabolism caused by autoinduction, as well as nonlinear absorption due to poor solubility .
Result of Action
The molecular and cellular effects of Cbz-Cycloleucine are diverse. CBZ has been shown to induce clastogenesis and gene mutations at its therapeutic concentrations, with human CYP2B6 being a major activating enzyme . Cycloleucine significantly inhibits plant growth, affecting the development of abaxial leaf hairs, the net photosynthetic rate, and Calvin cycle key enzyme activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cbz-Cycloleucine. For instance, the presence of CBZ in aquatic systems can interact with wildlife, potentially leading to bioaccumulation and biological effects on non-target organisms
Análisis Bioquímico
Biochemical Properties
Cbz-Cycloleucine plays a crucial role in biochemical reactions by inhibiting nucleic acid methylation. It interacts with enzymes such as methionine adenosyltransferase, which is responsible for the methylation of nucleic acids . By inhibiting this enzyme, Cbz-Cycloleucine effectively reduces the methylation of nucleic acids, thereby influencing gene expression and other cellular processes. Additionally, Cbz-Cycloleucine interacts with various proteins and biomolecules involved in methylation pathways, further impacting cellular functions .
Cellular Effects
Cbz-Cycloleucine has been shown to significantly affect various types of cells and cellular processes. In plant cells, it inhibits growth by reducing the net photosynthetic rate and Calvin cycle key enzyme activities . In animal cells, Cbz-Cycloleucine impacts cell signaling pathways, gene expression, and cellular metabolism by inhibiting nucleic acid methylation . This inhibition leads to changes in the synthesis and utilization of secondary metabolites, affecting overall cell function .
Molecular Mechanism
The molecular mechanism of Cbz-Cycloleucine involves its binding interactions with methionine adenosyltransferase, leading to the inhibition of nucleic acid methylation . This inhibition results in reduced methylation of nucleic acids, which in turn affects gene expression and other cellular processes. Cbz-Cycloleucine’s ability to specifically and reversibly inhibit nucleic acid methylation makes it a valuable tool for studying the effects of methylation on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cbz-Cycloleucine change over time. The compound is stable under standard laboratory conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, Cbz-Cycloleucine can lead to significant changes in gene expression and cellular metabolism due to its inhibition of nucleic acid methylation . These changes can have long-term implications for cellular function and overall organism health.
Dosage Effects in Animal Models
The effects of Cbz-Cycloleucine vary with different dosages in animal models. At low doses, it can effectively inhibit nucleic acid methylation without causing significant adverse effects . At high doses, Cbz-Cycloleucine can lead to toxic effects, including cytostatic and immunosuppressive activities . These threshold effects highlight the importance of careful dosage management in experimental settings to avoid potential toxicity.
Metabolic Pathways
Cbz-Cycloleucine is involved in metabolic pathways related to nucleic acid methylation. It interacts with enzymes such as methionine adenosyltransferase, which plays a key role in the methylation process . By inhibiting this enzyme, Cbz-Cycloleucine affects the overall metabolic flux and levels of metabolites involved in methylation pathways . This inhibition can lead to changes in the synthesis and utilization of secondary metabolites, impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, Cbz-Cycloleucine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within cells can affect its localization and accumulation, influencing its overall activity and function . Understanding these transport and distribution mechanisms is crucial for optimizing the use of Cbz-Cycloleucine in experimental settings.
Subcellular Localization
Cbz-Cycloleucine’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its activity and function can vary depending on its localization within the cell. For example, its inhibition of nucleic acid methylation may be more pronounced in the nucleus, where methylation processes are more active . Understanding the subcellular localization of Cbz-Cycloleucine is essential for elucidating its precise mechanisms of action.
Propiedades
IUPAC Name |
1-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-12(17)14(8-4-5-9-14)15-13(18)19-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXMJXGMYKDTRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363747 | |
| Record name | Cbz-Cycloleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17191-44-5 | |
| Record name | 1-[[(Phenylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17191-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cbz-Cycloleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


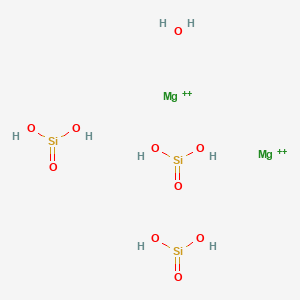
![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B93359.png)


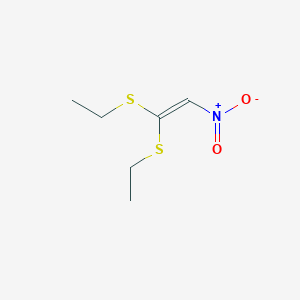
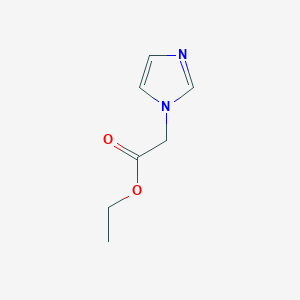
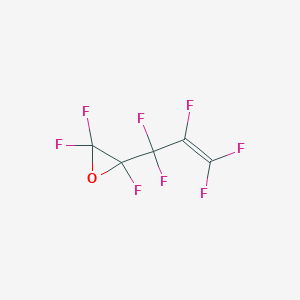

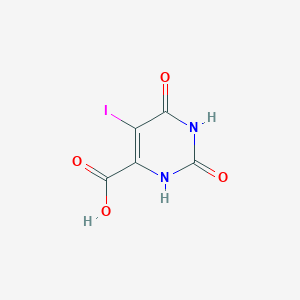
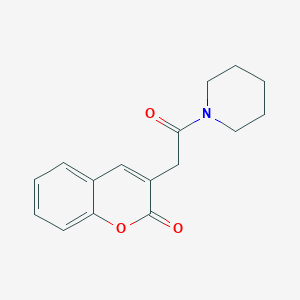


![2-Naphthalenesulfonic acid, 7-[(3-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B93379.png)